molecular formula C13H10N2O5S B14941606 6-methyl-3-nitro-6H-dibenzo[b,f][1,4,5]oxathiazepine 5,5-dioxide

6-methyl-3-nitro-6H-dibenzo[b,f][1,4,5]oxathiazepine 5,5-dioxide

Cat. No.: B14941606
M. Wt: 306.30 g/mol
InChI Key: JCFAXMVHKCOKRV-UHFFFAOYSA-N
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Description

6-METHYL-3-NITRO-5LAMBDA~6~-DIBENZO[B,F][1,4,5]OXATHIAZEPINE-5,5(6H)-DIONE is a complex organic compound characterized by its unique structure, which includes a dibenzo-oxathiazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-METHYL-3-NITRO-5LAMBDA~6~-DIBENZO[B,F][1,4,5]OXATHIAZEPINE-5,5(6H)-DIONE typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound, followed by cyclization and oxidation steps. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and cyclization processes, utilizing advanced chemical reactors and purification systems. The use of automated systems ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

6-METHYL-3-NITRO-5LAMBDA~6~-DIBENZO[B,F][1,4,5]OXATHIAZEPINE-5,5(6H)-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases are used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while oxidation can lead to various oxidized forms of the compound.

Scientific Research Applications

6-METHYL-3-NITRO-5LAMBDA~6~-DIBENZO[B,F][1,4,5]OXATHIAZEPINE-5,5(6H)-DIONE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound in reaction mechanism studies.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 6-METHYL-3-NITRO-5LAMBDA~6~-DIBENZO[B,F][1,4,5]OXATHIAZEPINE-5,5(6H)-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-METHYL-3-NITRO-5LAMBDA~6~-DIBENZO[B,F][1,4,5]THIAZEPINE-5,5(6H)-DIONE: Similar structure but lacks the oxygen atom in the oxathiazepine ring.

    6-METHYL-3-NITRO-5LAMBDA~6~-DIBENZO[B,F][1,4,5]OXAZEPINE-5,5(6H)-DIONE: Similar structure but lacks the sulfur atom in the oxathiazepine ring.

Uniqueness

6-METHYL-3-NITRO-5LAMBDA~6~-DIBENZO[B,F][1,4,5]OXATHIAZEPINE-5,5(6H)-DIONE is unique due to the presence of both oxygen and sulfur atoms in its ring structure, which can influence its chemical reactivity and biological activity. This dual presence makes it a valuable compound for studying the effects of heteroatoms in organic molecules.

Properties

Molecular Formula

C13H10N2O5S

Molecular Weight

306.30 g/mol

IUPAC Name

6-methyl-3-nitrobenzo[c][5,2,1]benzoxathiazepine 5,5-dioxide

InChI

InChI=1S/C13H10N2O5S/c1-14-10-4-2-3-5-11(10)20-12-7-6-9(15(16)17)8-13(12)21(14,18)19/h2-8H,1H3

InChI Key

JCFAXMVHKCOKRV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2OC3=C(S1(=O)=O)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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